4-cyclopropaneamido-N-(2-{[2-(trifluoromethyl)phenyl]formamido}ethyl)benzamide
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Overview
Description
4-cyclopropaneamido-N-(2-{[2-(trifluoromethyl)phenyl]formamido}ethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring, a trifluoromethyl group, and a benzamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropaneamido-N-(2-{[2-(trifluoromethyl)phenyl]formamido}ethyl)benzamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the trifluoromethyl group, and the coupling of these intermediates with benzamide. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagents.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.
Amidation: Coupling of the intermediates with benzamide under conditions such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropaneamido-N-(2-{[2-(trifluoromethyl)phenyl]formamido}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-cyclopropaneamido-N-(2-{[2-(trifluoromethyl)phenyl]formamido}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyclopropaneamido-N-(2-{[2-(trifluoromethyl)phenyl]formamido}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropaneamido-N-(2-{[2-(trifluoromethyl)phenyl]formamido}ethyl)benzamide: can be compared with other benzamide derivatives or compounds containing cyclopropane and trifluoromethyl groups.
N-(2-{[2-(trifluoromethyl)phenyl]formamido}ethyl)benzamide: Lacks the cyclopropane ring.
4-cyclopropaneamido-N-(2-{[2-(methyl)phenyl]formamido}ethyl)benzamide: Lacks the trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopropane ring and trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)17-4-2-1-3-16(17)20(30)26-12-11-25-18(28)13-7-9-15(10-8-13)27-19(29)14-5-6-14/h1-4,7-10,14H,5-6,11-12H2,(H,25,28)(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJMQCDEPMPIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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